molecular formula C15H18N2O2 B7499573 N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide

N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide

Cat. No. B7499573
M. Wt: 258.32 g/mol
InChI Key: MPSGNQHDUFWNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the Australian National University and has since gained attention for its potential in cancer treatment.

Mechanism of Action

CX-5461 inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This pocket is only present in the active form of RNA polymerase I, which is predominantly found in cancer cells. By binding to this pocket, CX-5461 prevents the enzyme from transcribing rDNA into rRNA, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. CX-5461 also affects the expression of a number of genes involved in DNA repair, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of CX-5461 is its specificity for cancer cells with abnormalities in rDNA transcription. This makes it a promising candidate for targeted cancer therapy. However, one limitation is that it may not be effective against all types of cancer. Additionally, CX-5461 has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on CX-5461. One area of interest is its potential in combination therapy with other anticancer agents. Another area of research is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, there is interest in using CX-5461 as a tool to study the role of rDNA transcription in cancer and other diseases.

Synthesis Methods

CX-5461 is synthesized using a multi-step process involving various chemical reactions. The starting material is 4-cyanobenzyl alcohol, which is converted to the corresponding nitrile using a dehydration reaction. The nitrile is then reduced to the amine using hydrogen gas and a palladium catalyst. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2,2-dimethyloxazolidine to form the final product, CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have abnormalities in the ribosomal DNA (rDNA) transcription pathway, which is a common feature of many cancers. CX-5461 works by inhibiting RNA polymerase I, which is responsible for transcribing rDNA into ribosomal RNA (rRNA). By blocking this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(15(18)14-6-8-19-9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSGNQHDUFWNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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